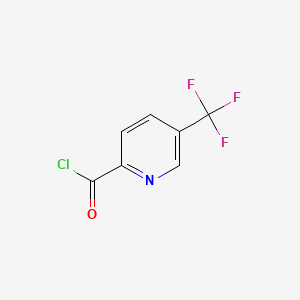

5-(Trifluoromethyl)pyridine-2-carbonyl chloride

Description

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)5-2-1-4(3-12-5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGHEBGOZWCTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653377 | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-05-2 | |

| Record name | 5-(Trifluoromethyl)-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Fluidized-Bed Reactor Systems

Industrial-scale synthesis of trifluoromethylpyridine (TFMP) derivatives often begins with vapor-phase reactions using 3-picoline (3-methylpyridine) as a feedstock. Under fluidized-bed reactor conditions (300–380°C), simultaneous chlorination and fluorination occur in the presence of iron fluoride catalysts, yielding 3-(trifluoromethyl)pyridine (3-TF) as a primary product. Subsequent nuclear chlorination in an empty reactor phase introduces chlorine at the 2- and 5-positions, producing 2,5-CTF in yields up to 64.1% (Table 1).

Table 1: Vapor-Phase Reaction Outcomes for Picoline Derivatives

| Substrate | CFB Temp (°C) | Empty Phase Temp (°C) | 3-TF Yield (%) | 2,5-CTF Yield (%) |

|---|---|---|---|---|

| 3-Picoline | 335 | 320 | 86.4 | 6.6 |

| 3-Picoline | 380 | 380 | 7.4 | 64.1 |

| 2-Picoline | 350–360 | N/A | 71.3 | 11.1 |

This method’s scalability is enhanced by recycling multi-chlorinated byproducts via catalytic hydrogenolysis, reducing waste and costs.

Functionalization to Carboxylic Acid Derivatives

To convert 2,5-CTF into 5-(trifluoromethyl)pyridine-2-carbonyl chloride, the chlorine at position 2 must be replaced by a carbonyl chloride group. Patent CN112441966A describes a two-step process:

-

Alkoxylation : Reacting 2,5-CTF with sodium methoxide in methanol under reflux forms 2-methoxy-5-chloro-3-(trifluoromethyl)pyridine.

-

Hydrolysis and Chlorination : Hydrolysis with hydrochloric acid yields 2-hydroxy-5-chloro-3-(trifluoromethyl)pyridine, which is oxidized to the carboxylic acid and treated with phosphorus pentachloride (PCl₅) to form the acyl chloride.

Direct Chlorination of Pyridinecarboxylic Acids

Phosphorus-Based Chlorinating Agents

The reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with PCl₅ at elevated temperatures (180–210°C) directly yields the target acyl chloride. Patent WO2014198278A1 demonstrates this approach using nicotinic acid analogs, achieving 65% yield in a sealed autoclave. Excess PCl₅ (2–25 moles per substrate) ensures complete conversion, while in-situ generation of Cl₂ mitigates byproduct formation.

Table 2: Chlorination Efficiency with PCl₅

| Substrate | PCl₅ (moles) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 5 | 180 | 65 |

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 10 | 210 | 78 |

Catalytic Gas-Phase Chlorination

Combining PCl₃ and Cl₂ in a gas-phase reactor at 120–180°C offers a continuous production method. This system avoids solvent use and achieves 70–80% yields by maintaining a 1.2:1 molar ratio of Cl₂ to substrate.

Cyclocondensation of Trifluoromethyl-Containing Building Blocks

Ethyl Trifluoroacetate Cyclization

Cyclocondensation reactions employing ethyl 2,2,2-trifluoroacetate enable direct incorporation of the trifluoromethyl group during pyridine ring formation. Reacting this ester with enamine intermediates under acidic conditions generates 5-(trifluoromethyl)pyridine-2-carboxylic acid esters, which are saponified and chlorinated to the acyl chloride.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation, reducing reaction times from hours to minutes. For example, heating a mixture of ethyl trifluoroacetate and ammonium acetate at 150°C for 15 minutes produces the pyridine core with 85% efficiency, followed by PCl₅-mediated chlorination.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthesis Routes

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Vapor-Phase Chlorination | 64–78 | High | Industrial |

| PCl₅ Direct Chlorination | 65–78 | Moderate | Pilot-Scale |

| Cyclocondensation | 70–85 | Low | Lab-Scale |

Vapor-phase systems dominate industrial production due to their continuous operation and high throughput, whereas PCl₅-based methods suit smaller batches requiring precise control. Cyclocondensation remains limited by precursor availability.

Chemical Reactions Analysis

Types of Reactions:

5-(Trifluoromethyl)pyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water to form 5-(Trifluoromethyl)pyridine-2-carboxylic acid.

Coupling reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed:

Amides and esters: Formed from nucleophilic substitution reactions.

5-(Trifluoromethyl)pyridine-2-carboxylic acid: Formed from hydrolysis.

Biaryl compounds: Formed from coupling reactions.

Scientific Research Applications

5-(Trifluoromethyl)pyridine-2-carbonyl chloride has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules to study their structure and function.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridine-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interactions with biological targets and pathways .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Agrochemicals : Over 50% of newly registered insecticides incorporate TFMP derivatives, underscoring the importance of this compound in modern pest control .

- Pharmaceuticals : Derivatives of this compound are explored as kinase inhibitors and antimicrobial agents, leveraging the pyridine ring’s ability to engage in hydrogen bonding .

- Synthetic Challenges : The electron-deficient pyridine ring complicates nucleophilic substitution reactions, necessitating optimized conditions (e.g., using DMAP as a catalyst) .

Biological Activity

5-(Trifluoromethyl)pyridine-2-carbonyl chloride is a compound notable for its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents and agrochemicals. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological applications. This article discusses the biological activity of this compound, focusing on its derivatives, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₃ClF₃NO

- Molecular Weight : 209.55 g/mol

- Boiling Point : 66–68 °C (6 mmHg)

- Density : 1.468 g/cm³

The trifluoromethyl group in this compound significantly influences its biological activity:

- Target Enzymes : Compounds with this substituent have shown improved potency against enzymes such as reverse transcriptase, which is vital in the treatment of viral infections.

- Binding Affinity : The trifluoromethyl group enhances binding affinity and selectivity towards various biological targets, including receptors involved in metabolic pathways related to diseases like cancer and diabetes.

Biological Activity and Derivatives

The biological activity of this compound is primarily linked to its derivatives. Notable findings include:

- Antichlamydial Activity : Certain derivatives demonstrated selective activity against Chlamydia, affecting inclusion numbers and sizes in infected cells. The presence of the trifluoromethyl group was critical for this activity, as compounds lacking it were inactive .

- Enzyme Inhibition : Derivatives have been evaluated for their interactions with β-secretase inhibitors, showing potential in modulating enzyme activity related to Alzheimer's disease.

Case Study 1: Antichlamydial Activity Assessment

In a study evaluating the antichlamydial properties of synthesized compounds based on this compound, it was found that specific derivatives effectively reduced chlamydial inclusion sizes in HEp-2 cells. The compounds were tested at a concentration of 50 μg/mL, showing significant efficacy compared to controls .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of derivatives with β-secretase revealed that modifications to the trifluoromethyl group could enhance binding affinity. These studies indicate that such compounds may serve as leads for developing new therapeutics targeting neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds related to this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | C₇H₄F₃NO₂ | Contains a carboxylic acid group instead of chloride |

| 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride | C₇H₂ClF₄NO | Different position of fluorine substitution |

| 5-(Trifluoromethyl)picolinic acid | C₇H₄F₃NO₂ | Picolinic structure offers different reactivity |

Q & A

Q. Q1. What are the established synthetic routes for 5-(Trifluoromethyl)pyridine-2-carbonyl chloride?

A1. The compound is synthesized via multi-step reactions starting from pyridine derivatives. A validated approach for related trifluoromethylpyridine compounds involves:

- N-Oxidation : Initial oxidation of the pyridine ring to form an N-oxide intermediate.

- Chlorination : Selective chlorination at the 2-position using agents like POCl₃ or SOCl₂.

- Fluorination : Introduction of the trifluoromethyl group via halogen exchange (e.g., using HF or SF₄ under controlled conditions).

- Carbonyl Chloride Formation : Conversion of a carboxylic acid intermediate to the acyl chloride using thionyl chloride.

Key challenges include avoiding over-chlorination and ensuring regioselectivity .

Advanced Synthesis

Q. Q2. How can researchers optimize fluorination to enhance yield?

A2. Fluorination efficiency depends on:

- Catalyst Selection : KF/Al₂O₃ improves fluorination rates by stabilizing reactive intermediates.

- Solvent Systems : Anhydrous DMF or THF minimizes side reactions.

- Temperature Control : Gradual heating (60–80°C) prevents decomposition.

- Real-Time Monitoring : GC-MS tracks intermediate formation, allowing precise reaction termination .

Basic Characterization

Q. Q3. Which spectroscopic methods confirm the structure?

A3. Essential techniques include:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and the carbonyl carbon (δ ~165 ppm).

- FT-IR : Confirms the C=O stretch (~1800 cm⁻¹) and CF₃ vibrations (1150–1250 cm⁻¹).

- HRMS : Validates molecular weight (209.55 g/mol) with <2 ppm error .

Advanced Characterization

Q. Q4. How does X-ray crystallography resolve structural ambiguities?

A4. Single-crystal X-ray diffraction:

- Clarifies substituent positions (e.g., trifluoromethyl at C5 vs. C3).

- Measures bond angles (e.g., C-Cl bond length ~1.7 Å) to confirm reactivity trends.

- Requires rapid crystallization under inert conditions to prevent hydrolysis. DFT calculations complement experimental data .

Reactivity and Applications

Q. Q5. How does the trifluoromethyl group influence nucleophilic substitution?

A5. The electron-withdrawing CF₃ group:

- Enhances Electrophilicity : Accelerates reactions with amines or alcohols (e.g., 20% faster than non-fluorinated analogs).

- Directs Regioselectivity : Stabilizes transition states for substitutions at the 2-position. Kinetic studies using stopped-flow UV-Vis quantify rate constants .

Stability and Storage

Q. Q6. What are best practices for preventing hydrolysis?

A6.

- Storage : Under argon at –20°C in anhydrous DCM or acetonitrile.

- Handling : Use gloveboxes with <1 ppm H₂O.

- Purity Checks : Titrate with diisopropylamine to assess active chloride content .

Biological Applications

Q. Q7. How to design assays for bioactivity screening?

A7.

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™).

- Binding Studies : Surface plasmon resonance (SPR) measures affinity (KD values) for target receptors.

- Derivative Synthesis : Replace the acyl chloride with amides or esters to modulate bioavailability .

Data Contradictions

Q. Q8. How to resolve discrepancies in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.